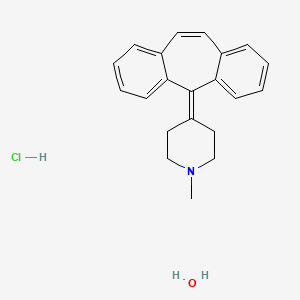
Lesinurad Impurity C
Descripción general
Descripción
Lesinurad Impurity C is a by-product or unwanted substance that may be present in Lesinurad drug formulations . Lesinurad is an oral inhibitor of the monocarboxylic/urate transporter URAT1 encoded by the SLC22A12 gene . It reduces serum uric acid concentration through the inhibition of URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule, and OAT4, another uric acid transporter associated with diuretic-induced hyperuricemia .
Synthesis Analysis
The synthesis of Lesinurad involves a five-step linear continuous flow sequence . The process starts with commercially available building blocks and generates the 3-thio-1,2,4-triazole key intermediate . The process includes condensation, cyclization, and S-alkylation telescoped in a single operation without conducting solvent exchanges and intermediate purifications . The final steps involve 1,2,4-triazole bromination and ester hydrolysis .Chemical Reactions Analysis
Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid .Aplicaciones Científicas De Investigación
Tratamiento y manejo de la gota
Lesinurad, incluidas sus impurezas como Lesinurad Impurity C, se investiga principalmente por su papel en el tratamiento de la gota. Lesinurad actúa como un inhibidor selectivo de la reabsorción de ácido úrico, que se dirige al transportador URAT1 en los riñones {svg_1}. Al inhibir este transportador, this compound podría potencialmente aumentar la excreción de ácido úrico, reduciendo así los niveles de ácido úrico en suero y ayudando en el manejo de la gota.
Intervención del síndrome metabólico
Las investigaciones sugieren que los inhibidores selectivos del transportador URAT1, como Dotinurad, pueden tener aplicaciones terapéuticas para el síndrome metabólico {svg_2}. Dada la similitud en la función, this compound también podría contribuir a la mejora de los parámetros metabólicos al aumentar el ácido úrico urinario y posiblemente afectar la reabsorción de glucosa a través de la competencia en GLUT9.
Enfermedad renal crónica (ERC)
La inhibición de URAT1 se ha relacionado con una mejor función renal en pacientes hiperuricémicos {svg_3}. This compound, a través de su acción sobre URAT1, podría ser beneficioso para ralentizar la progresión de la ERC al reducir la reabsorción de ácido úrico en los riñones.
Enfermedad cardiovascular (ECV)
Los inhibidores selectivos de URAT1 se han considerado por sus posibles beneficios en las enfermedades cardiovasculares {svg_4}. This compound puede contribuir a la salud cardiovascular al disminuir los niveles de ácido úrico en suero, que a menudo están asociados con la hipertensión y otras afecciones cardíacas.
Estudios farmacocinéticos
This compound se puede utilizar en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción (ADME) de Lesinurad {svg_5}. Estos estudios son cruciales para determinar la dosis y la frecuencia de administración para un efecto terapéutico óptimo.
Evaluación de seguridad y toxicidad
La presencia de impurezas como this compound en compuestos farmacéuticos exige evaluaciones exhaustivas de seguridad y toxicidad {svg_6}. Estos estudios ayudan a identificar cualquier posible efecto adverso y establecer niveles seguros de impurezas en las formulaciones de medicamentos.
Safety and Hazards
The main adverse effect of Lesinurad is nephrotoxicity, which is dose-dependent . At the 200 mg/day dose, serum creatinine more than doubled in 1.8% of Lesinurad patients (versus 0% in placebo) and in 11% of these it was not reversible . It is also subject to a risk management plan given the potential association with cardiovascular events .
Mecanismo De Acción
Target of Action
Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid from the renal tubules .
Mode of Action
Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad increases the excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid in the kidneys, leading to increased urinary excretion of uric acid . This process reduces the serum uric acid concentration
Pharmacokinetics
Following oral administration, Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . The urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid levels correlate with the dose .
Result of Action
The primary result of Lesinurad’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid levels . This can help in the management of conditions like gout, which are associated with high levels of uric acid .
Análisis Bioquímico
Biochemical Properties
Lesinurad Impurity C plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are crucial for the reabsorption and excretion of uric acid in the kidneys . These interactions can influence the overall uric acid levels in the body, impacting the efficacy of Lesinurad in treating hyperuricemia.
Cellular Effects
This compound affects various cell types, particularly renal cells involved in uric acid transport. It can alter cell signaling pathways related to uric acid reabsorption and excretion. Additionally, this compound may influence gene expression related to these pathways, potentially affecting cellular metabolism and function . The compound’s impact on cell signaling and gene expression underscores its significance in the pharmacological profile of Lesinurad.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to URAT1 and OAT4 transporters. This binding inhibits the reabsorption of uric acid, promoting its excretion. The inhibition of these transporters can lead to changes in gene expression related to uric acid metabolism, further influencing the compound’s pharmacodynamics . Understanding these molecular interactions is essential for assessing the impurity’s impact on drug efficacy and safety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability of this compound can influence its long-term effects on cellular function. Degradation products of the impurity may also have distinct biochemical properties, potentially altering its impact on cells and tissues . Monitoring these temporal changes is important for ensuring consistent drug quality.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the impurity may have minimal impact on uric acid levels and cellular function. At higher doses, it can exhibit toxic effects, including nephrotoxicity and alterations in renal function . Understanding the dosage-dependent effects of this compound is crucial for determining safe exposure levels.
Metabolic Pathways
This compound is involved in metabolic pathways related to uric acid transport and excretion. It interacts with enzymes such as xanthine oxidase, which plays a role in uric acid production. The impurity’s influence on these metabolic pathways can affect the overall pharmacokinetics of Lesinurad, potentially altering its therapeutic efficacy . Detailed studies on these pathways are necessary for comprehensive impurity profiling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the impurity, influencing its biochemical activity. Understanding the transport mechanisms of this compound is essential for predicting its distribution and potential effects in vivo .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. Targeting signals and post-translational modifications may direct the impurity to particular cellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns can influence the impurity’s interactions with biomolecules and its overall biochemical effects . Detailed studies on subcellular localization are important for understanding the impurity’s role in cellular processes.
Propiedades
IUPAC Name |
2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBOVZSWIYSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)



![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
